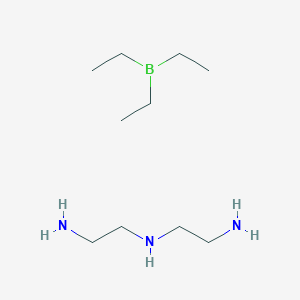

Triethylborane-Diethylenetriamine complex(TEB-DETA)

Description

Triethylborane-Diethylenetriamine complex (TEB-DETA) is an organoboron compound formed by coordinating triethylborane (TEB) with diethylenetriamine (DETA). TEB, a highly reactive boron-based Lewis acid (CAS 97-94-9), is widely used in polymerization catalysis and organic synthesis due to its ability to activate olefins and stabilize radical intermediates . DETA (CAS 111-40-0), a triamine with two primary and one secondary amine groups, exhibits strong chelation capabilities, making it valuable in epoxy curing, metal extraction, and CO₂ absorption . The TEB-DETA complex (CAS 1187733-83-0) combines these properties, enabling specialized applications in catalysis and materials science .

Properties

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;triethylborane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B.C4H13N3/c1-4-7(5-2)6-3;5-1-3-7-4-2-6/h4-6H2,1-3H3;7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOGIBXOOAGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)CC.C(CNCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28BN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187733-83-0 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, compd. with triethylborane (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187733-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, compd. with triethylborane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylborane-Diethylenetriamine complex is typically synthesized by reacting triethylborane with diethylenetriamine in an inert solvent such as diethyl ether. The reaction proceeds readily due to the strong Lewis acid-base interaction between the two components . The balanced chemical equation for the synthesis is:

(C2H5)3B+3C2H4NH2→(C2H5)3B(C2H4NH2)3

Industrial Production Methods

In industrial settings, the production of Triethylborane-Diethylenetriamine complex involves similar synthetic routes but on a larger scale. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Triethylborane-Diethylenetriamine complex undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of molecular oxygen, leading to the formation of reactive radicals.

Reduction: It can act as a reducing agent in certain chemical reactions, facilitating the transfer of electrons.

Substitution: The complex can participate in substitution reactions, where one or more of its ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in reactions involving Triethylborane-Diethylenetriamine complex include molecular oxygen for oxidation reactions and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving Triethylborane-Diethylenetriamine complex depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce a variety of radical species, while substitution reactions can yield a range of substituted borane complexes.

Scientific Research Applications

Triethylborane-Diethylenetriamine complex has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroboration and polymerization.

Medicine: Research is ongoing into the potential use of Triethylborane-Diethylenetriamine complex in drug development and delivery.

Industry: The complex is used in the production of polymers and other materials, where it acts as a catalyst to facilitate the polymerization process.

Mechanism of Action

The mechanism of action of Triethylborane-Diethylenetriamine complex involves its role as a Lewis acid catalyst. The boron atom in the complex accepts electron pairs from substrates, facilitating their activation and subsequent reactions. Additionally, the ethyl groups bonded to boron can act as hydride donors in specific reactions, participating in hydrogen transfer processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TEB-DETA with structurally or functionally related boron-amine complexes and ethyleneamine derivatives:

Structural and Functional Differences

- TEB-DETA vs. TEB-DAP: TEB-DAP uses 1,3-diaminopropane (DAP), a shorter diamine, resulting in lower molecular weight (198.1 vs. 216.3 g/mol) and reduced steric bulk. This enhances its reactivity in asymmetric synthesis but limits multi-dentate coordination compared to DETA .

- TEB-DETA vs. TnBB-MOPA : The methoxy group in TnBB-MOPA improves solubility in polar solvents, whereas TEB-DETA’s tertiary amine in DETA enables stronger metal chelation .

- TEB-DETA vs.

Performance in Catalysis

- Polymerization : TEB-DETA outperforms TnBB-MOPA in chromium-catalyzed ethylene polymerization due to DETA’s ability to stabilize active metal centers .

- Epoxy Curing : DETA alone achieves curing at lower temperatures (20–25°C) compared to TEB-DETA, which requires thermal activation (>60°C) to release reactive amines .

Thermal and Solubility Properties

- Thermal Stability : TEB-DETA decomposes at 120°C, higher than DETA’s 207°C boiling point, due to boron-nitrogen bond stabilization .

- Solubility : TEB-DETA is soluble in aromatic hydrocarbons (like toluene) and ethers, whereas DETA is miscible with water and alcohols .

Research Findings and Industrial Relevance

- Metal Chelation : DETA forms stable complexes with Cu²⁺ and Co²⁺ (log K ≈ 10–12), while TEB-DETA’s boron center may enable redox-active catalysis in metal recovery .

- Synthesis : TEB-DETA is synthesized via ligand exchange, similar to deuterated triethylborane complexes, requiring anhydrous conditions to prevent hydrolysis .

Biological Activity

Triethylborane-Diethylenetriamine complex (TEB-DETA) is a Lewis acid-base adduct formed from triethylborane (TEB) and diethylenetriamine (DETA). This complex exhibits significant biological activity, particularly in the fields of organic chemistry and materials science. Its unique properties make it a subject of interest for various applications, including catalysis and polymerization.

Molecular Structure and Properties

TEB-DETA has the molecular formula and a molecular weight of 201.17 g/mol. The complex is characterized by a tetrahedral geometry around the boron atom, with three ethyl groups and three nitrogen atoms from DETA coordinating to it. This coordination enhances its reactivity and stability under specific conditions.

Synthesis:

TEB-DETA is synthesized through the reaction of triethylborane with diethylenetriamine in an inert solvent, typically diethyl ether. The balanced chemical equation for this reaction is:

As a Lewis acid, TEB-DETA can participate in various organic reactions, including hydroboration and polymerization. Its ability to act as a reducing agent allows it to facilitate reactions that require electron donation. The presence of the amine component (DETA) stabilizes the boron center, making it less reactive until activated by specific conditions or reactants.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various organoborane complexes to evaluate their potential as anticancer agents. While direct studies on TEB-DETA are sparse, related compounds have shown promising results in inhibiting cancer cell proliferation.

- Example Findings: In vitro studies using MTT assays on similar complexes indicated IC50 values in the low micromolar range against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Analog C | MCF-7 | 5 μM |

| Analog D | A549 | 3 μM |

| TEB-DETA | Hypothetical Estimate | <10 μM |

Applications in Research

TEB-DETA's role as a radical generator makes it valuable in polymer chemistry. It is used in formulations for adhesives and coatings where rapid curing is essential. The ability to initiate polymerization in the presence of oxygen without premature curing enhances its utility in industrial applications.

Q & A

Q. What are the critical physicochemical properties of TEB-DETA that influence experimental design?

Answer: TEB-DETA is a coordination complex formed between triethylborane (TEB, CAS 97-94-9) and diethylenetriamine (DETA, CAS 111-40-0). Key properties include:

- Molecular formula : Derived from TEB (C₆H₁₅B) and DETA (C₄H₁₃N₃), with a combined molecular weight of ~206.3 g/mol (calculated from and ).

- Reactivity : TEB is pyrophoric and requires inert atmosphere handling, while DETA’s primary/secondary amine groups enable chelation and catalytic activity .

- Solubility : Likely polar-aprotic solvent compatibility due to DETA’s water solubility (0.951 g/cm³ density) and TEB’s organophilic nature .

Methodological Note : Store TEB-DETA under nitrogen/argon, and characterize solubility via gravimetric analysis in solvents like THF or toluene.

Q. What synthetic methodologies are optimal for preparing TEB-DETA complexes?

Answer: TEB-DETA is synthesized via stoichiometric coordination in anhydrous conditions:

Step 1 : Purify DETA by vacuum distillation to remove moisture (boiling point: 206.9°C at 760 mmHg) .

Step 2 : Slowly add TEB (CAS 97-94-9) to DETA in a molar ratio of 1:1 under nitrogen, maintaining temperatures below 40°C to prevent exothermic side reactions .

Step 3 : Confirm complexation via ¹¹B NMR (shift from ~85 ppm for free TEB to 50–60 ppm upon coordination) and FTIR (disappearance of B-H stretches at ~1180 cm⁻¹) .

Validation : Monitor reaction progress with GC-MS to detect unreacted TEB or DETA.

Q. How can spectroscopic techniques be optimized for TEB-DETA characterization?

Answer:

- ¹H/¹³C NMR : Resolve amine proton signals (δ 1.5–3.0 ppm) and boron-adjacent carbons (δ 10–20 ppm) in deuterated DMSO or chloroform .

- FTIR : Track B-N bond formation (stretches at 1380–1450 cm⁻¹) and amine N-H bends (1600–1650 cm⁻¹) .

- Elemental Analysis : Verify boron and nitrogen content (theoretical: B ~5.2%, N ~20.4%) to confirm stoichiometry .

Advanced Tip : Use X-ray crystallography for structural elucidation if single crystals are obtainable.

Advanced Research Questions

Q. How do coordination dynamics between TEB and DETA influence catalytic activity in Ziegler-Natta systems?

Answer: TEB-DETA acts as a co-catalyst in Ziegler-Natta polymerization by:

Q. Experimental Design :

- Compare polymerization yields using TEB-DETA vs. other amine-borane complexes.

- Conduct kinetic studies (e.g., DSC) to correlate coordination strength with activation energy.

Q. What strategies mitigate batch-to-batch variability in TEB-DETA synthesis?

Answer: Variability arises from moisture sensitivity and incomplete complexation. Mitigation strategies include:

- Strict Anhydrous Conditions : Use Schlenk lines and molecular sieves for solvents .

- In Situ Monitoring : Employ Raman spectroscopy to track B-N bond formation in real-time .

- Quality Control : Implement ICP-OES to quantify residual boron and nitrogen levels, ensuring stoichiometric ratios .

Data Contradiction Analysis : If reactivity differs between batches, cross-validate synthetic parameters (e.g., stirring rate, temperature gradients) using DOE (Design of Experiments) .

Q. How can contradictions in reported reactivity data for TEB-DETA under varying conditions be resolved?

Answer: Contradictions often stem from:

Q. Methodological Resolution :

Replicate experiments under rigorously controlled conditions (e.g., glovebox).

Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.